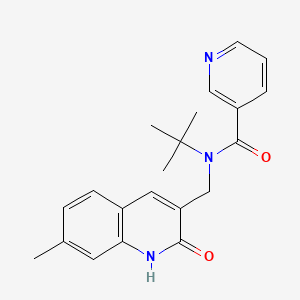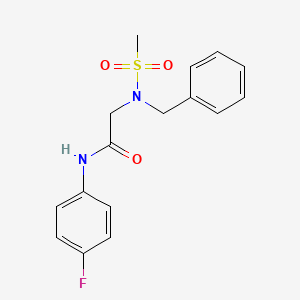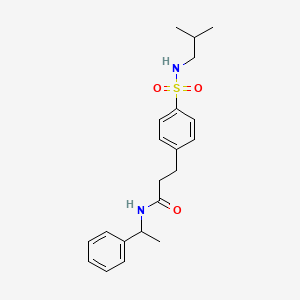
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a small molecule inhibitor that has shown potential as a cancer therapeutic. It was first synthesized in 2010 by researchers at the University of Illinois at Urbana-Champaign. Since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mecanismo De Acción
Studies: Further studies are needed to investigate the exact mechanism of action of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide and its effects on normal cells and tissues.
4. Clinical trials: N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide may be tested in clinical trials to evaluate its safety and efficacy as a cancer therapeutic.
In conclusion, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide is a small molecule inhibitor that has shown potential as a cancer therapeutic. Its mechanism of action involves the inhibition of BCL-2, which induces apoptosis in cancer cells. Further research is needed to investigate its effects on normal cells and tissues and to develop more potent and specific analogs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has shown potent activity against cancer cells in vitro and in vivo. However, its limitations include its specificity for BCL-2 inhibition, which may limit its effectiveness against certain types of cancer. Its effects on normal cells and tissues have not been extensively studied, which may limit its potential as a therapeutic.
Direcciones Futuras
Several future directions for N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide research include:
1. Combination therapy: N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide may be used in combination with other cancer therapeutics to increase its effectiveness and reduce side effects.
2. Development of analogs: N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide analogs may be developed to improve its specificity and potency.
3.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide involves several steps, including the reaction of 3-methoxybenzoyl chloride with tert-butylamine to form N-(tert-butyl)-3-methoxybenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline to form the final product, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been tested in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In animal models, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to reduce tumor growth and increase survival rates. These findings suggest that N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has potential as a cancer therapeutic.
Propiedades
IUPAC Name |
N-tert-butyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-9-10-20-17(11-15)12-18(21(26)24-20)14-25(23(2,3)4)22(27)16-7-6-8-19(13-16)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCASJPMXCIYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC(=CC=C3)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














